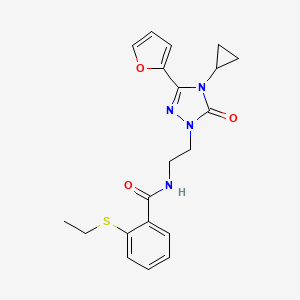![molecular formula C12H17NO3 B2508159 7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid CAS No. 2567503-30-2](/img/structure/B2508159.png)
7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.272. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
- A study by Gurry, McArdle, and Aldabbagh (2015) described a new synthesis method for 2-oxa-7-azaspiro[3.5]nonane. This work focused on spirocyclic oxetanes and their conversion into benzimidazoles through oxidative cyclizations (Gurry, McArdle, & Aldabbagh, 2015).
- Another approach to synthesize a derivative of 7-azaspiro[4.4]nonane was developed by Slavinskaya et al. (1996), focusing on a four-step method (Slavinskaya et al., 1996).
- Huynh, Nguyen, and Nishino (2017) synthesized 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation, demonstrating a novel one-pot synthesis approach (Huynh, Nguyen, & Nishino, 2017).
Medicinal Chemistry Applications
- Matsuda et al. (2018) designed and synthesized a novel class of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. This work highlighted the potential application in medicinal chemistry for treating metabolic disorders (Matsuda et al., 2018).
Chemical Transformations and Reactions
- Research by Sabitov et al. (2020) explored a three-component condensation involving 7-azaspiro[4.5]nonane derivatives, showcasing its versatility in synthesizing complex molecules (Sabitov et al., 2020).
- Meyers et al. (2011) identified 7-azaspiro[3.5]nonane as a lead scaffold in the development of fatty acid amide hydrolase (FAAH) inhibitors, indicating its potential in drug discovery (Meyers et al., 2011).
Properties
IUPAC Name |
7-prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-10(14)13-7-6-12(4-3-5-12)9(8-13)11(15)16/h2,9H,1,3-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUIBBSQMNMHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CCC2)C(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2508076.png)
![(2Z)-N-(2-fluorophenyl)-8-methoxy-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2508077.png)


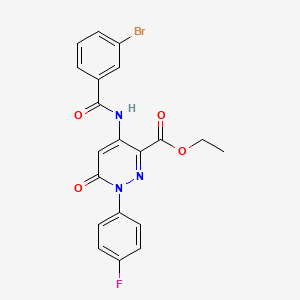
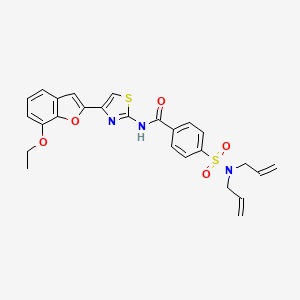
![2,5-dichloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2508084.png)
![2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2508088.png)
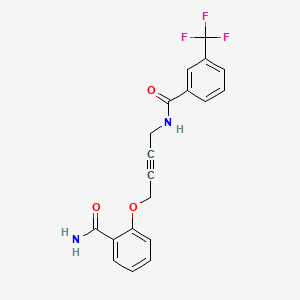
![2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2508094.png)
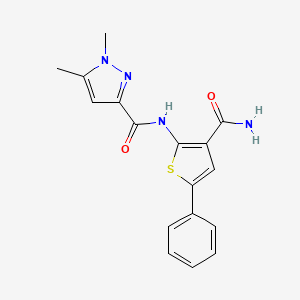
![7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine](/img/structure/B2508096.png)
![2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508097.png)
